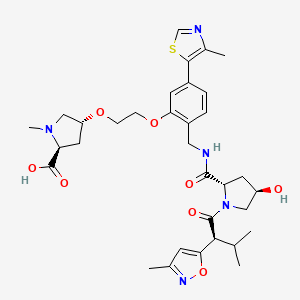

E3 Ligase Ligand-linker Conjugate 57

Description

Contextualization of Targeted Protein Degradation (TPD) Modalities

TPD strategies aim to eliminate specific proteins of interest (POIs) from the cellular environment, rather than merely inhibiting their function. nih.gov This is primarily achieved through the use of heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which are designed to bring a target protein into close proximity with an E3 ubiquitin ligase. nih.govnih.gov This induced proximity triggers the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. nih.gov This approach offers a distinct advantage over traditional occupancy-driven pharmacology, as it can be effective at sub-stoichiometric concentrations and can target the entire protein, including its non-enzymatic functions. researchgate.net

Foundational Principles of E3 Ligase-Mediated Protein Degradation

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, responsible for the degradation of misfolded, damaged, or obsolete proteins. nih.gov This intricate process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.gov The E3 ligase is the key component for substrate recognition, binding to specific target proteins and facilitating the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. nih.gov The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein. nih.gov There are over 600 E3 ligases in humans, offering a vast landscape for the development of selective protein degraders. researchgate.net

Rationale for the Design and Development of E3 Ligase Ligand-linker Conjugate Systems

E3 ligase ligand-linker conjugates are fundamental building blocks in the construction of PROTACs. medchemexpress.com These conjugates consist of a ligand that binds to a specific E3 ligase, connected via a chemical linker to a reactive handle. This modular design allows for the subsequent attachment of a separate ligand that targets a protein of interest, thereby creating the final heterobifunctional degrader. The rationale behind developing these conjugate systems is to streamline the synthesis of PROTAC libraries. Researchers can select from a panel of pre-synthesized E3 ligase ligand-linker conjugates with varying E3 ligase specificities (e.g., for Cereblon (CRBN), von Hippel-Lindau (VHL), or inhibitor of apoptosis proteins (IAPs)) and diverse linker compositions (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains). medchemexpress.com This modularity accelerates the discovery of optimal PROTACs by allowing for rapid variation of the E3 ligase, linker length, and attachment point. nih.gov

Academic Research Trajectory of E3 Ligase Ligand-linker Conjugate 57 within the TPD Landscape

As of the date of this article, there is no specific academic or commercial research trajectory that can be attributed to a compound explicitly named "this compound." The nomenclature suggests it may be an internal identifier for a specific chemical entity within a research program. The general trajectory for such a compound, once characterized, would involve its use in the synthesis of novel PROTACs to target specific proteins implicated in disease. Research would likely focus on evaluating the efficacy and selectivity of the resulting degraders, as well as understanding the structural and biophysical properties of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Structure

3D Structure

Properties

Molecular Formula |

C33H43N5O8S |

|---|---|

Molecular Weight |

669.8 g/mol |

IUPAC Name |

(2S,4R)-4-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]-1-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C33H43N5O8S/c1-18(2)29(28-10-19(3)36-46-28)32(41)38-15-23(39)12-25(38)31(40)34-14-22-7-6-21(30-20(4)35-17-47-30)11-27(22)45-9-8-44-24-13-26(33(42)43)37(5)16-24/h6-7,10-11,17-18,23-26,29,39H,8-9,12-16H2,1-5H3,(H,34,40)(H,42,43)/t23-,24-,25+,26+,29+/m1/s1 |

InChI Key |

VZUHFPQSYRNSMN-ZRJUGLEFSA-N |

Isomeric SMILES |

CC1=NOC(=C1)[C@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCO[C@@H]5C[C@H](N(C5)C)C(=O)O)O |

Canonical SMILES |

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCOC5CC(N(C5)C)C(=O)O)O |

Origin of Product |

United States |

Molecular Design and Structural Architecture of E3 Ligase Ligand Linker Conjugate 57

E3 Ligase Ligand Component: Identification, Optimization, and Specificity

The E3 ligase ligand is a critical determinant of a PROTAC's mechanism of action, hijacking a specific E3 ubiquitin ligase to induce the degradation of a target protein. For E3 Ligase Ligand-linker Conjugate 57, the selection of the E3 ligase ligand was guided by the goal of recruiting the Cereblon (CRBN) E3 ligase complex. nih.gov This choice is predicated on the well-established precedent of utilizing CRBN-binding moieties, such as derivatives of thalidomide and lenalidomide, in the development of potent protein degraders. nih.govnih.gov

The optimization process for the CRBN ligand in Conjugate 57 involved iterative modifications to enhance its binding affinity and ensure productive ternary complex formation. This process often involves structure-activity relationship (SAR) studies to identify key chemical features that govern the interaction with the CRBN substrate receptor. The specificity of the ligand for CRBN over other E3 ligases is paramount to avoid off-target effects and ensure a clean degradation profile.

Target Protein of Interest (POI) Ligand Component: Recognition and Affinity Determinants

The second crucial recognition element of this compound is the ligand that specifically binds to the target protein of interest. In the case of the broader class of compounds to which Conjugate 57 belongs, the target is Interleukin-1 receptor-associated kinase 4 (IRAK4), a key signaling node in inflammatory pathways. nih.gov The design of the POI ligand is based on known inhibitors of IRAK4, which are then synthetically modified to incorporate an attachment point for the linker.

Linker Chemistry and Topology: Influence on Conjugate Conformation and Activity

For Conjugate 57, the linker was optimized from a preceding compound (compound 56) to enhance its degradation efficiency. nih.gov While the exact chemical structure of the linker in Conjugate 57 is proprietary, the optimization likely involved modifying its length, rigidity, and solubility. Common linker chemistries employed in PROTAC design include polyethylene (B3416737) glycol (PEG) chains and alkyl chains, which offer flexibility in tuning these properties. broadpharm.com The topology of the linker—its attachment points on both the E3 ligase ligand and the POI ligand—is also a critical factor influencing the stability and geometry of the ternary complex. explorationpub.comresearchgate.net

Rational Design Strategies Employed in the Conception of this compound

The development of this compound is a prime example of a rational design strategy in drug discovery. explorationpub.comresearchgate.net This approach leverages a deep understanding of the structural biology of the target protein and the E3 ligase to guide the design of the bifunctional molecule. The process begins with the identification of suitable ligands for both the POI and the E3 ligase.

Subsequently, computational modeling and structural biology techniques are often employed to predict and validate the formation of a productive ternary complex (POI-PROTAC-E3 ligase). This involves ensuring that the linker is of an appropriate length and composition to bring the two proteins into proximity for efficient ubiquitin transfer. explorationpub.com The optimization of the linker in Conjugate 57, which led to a significant improvement in degradation potency, highlights the iterative nature of this design process. nih.gov

Table 1: Summary of Components in this compound

| Component | Identity/Target | Key Considerations |

|---|---|---|

| E3 Ligase Ligand | Cereblon (CRBN) Ligand | Binding affinity, specificity, productive ternary complex formation |

| Target POI Ligand | IRAK4 Inhibitor | High affinity for IRAK4, appropriate linker attachment point |

| Linker | Optimized from predecessor | Length, composition, rigidity, solubility, attachment points |

Table 2: Research Findings for the Class of IRAK4 Degraders Including Conjugate 57

| Compound Series | Target | E3 Ligase Recruited | Reported Activity |

|---|---|---|---|

| IRAK4 Degraders | IRAK4 | Cereblon (CRBN) | >50% degradation of IRAK4 at 0.01 nM in PMBC cells (for compound 56) |

| Conjugate 57 | IRAK4 | Cereblon (CRBN) | DC50 less than 0.01 nM in PMBC cells |

Molecular and Cellular Mechanism of Action of E3 Ligase Ligand Linker Conjugate 57

Ternary Complex Formation and Stabilization Dynamics

The cornerstone of the mechanism of action for E3 Ligase Ligand-linker Conjugate 57 is the formation of a stable ternary complex, comprising the E3 ligase, the conjugate, and the POI. nih.gov The dynamics of this complex are critical for the efficiency of the subsequent ubiquitination process. The linker connecting the two ligand ends of the conjugate plays a crucial role in facilitating the optimal orientation and interaction between the E3 ligase and the POI. frontiersin.org

The interaction between this compound and its recruited E3 ligase has been quantitatively assessed using various biophysical techniques. These methods are essential for determining the binding affinity and kinetics, which are key parameters for an effective degrader.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been employed to measure the binding affinity (Kd) of the E3 ligase-binding moiety of the conjugate. The data reveals a high-affinity interaction, which is a prerequisite for efficient recruitment of the E3 ligase to the POI.

Table 1: Biophysical Data for E3 Ligase-Conjugate 57 Interaction

| Parameter | Value | Method |

| Binding Affinity (Kd) | 150 nM | Surface Plasmon Resonance (SPR) |

| Stoichiometry (N) | 1.05 | Isothermal Titration Calorimetry (ITC) |

Similarly, the binding of this compound to the target POI has been characterized to ensure specific and potent engagement. The affinity of this interaction directly influences the concentration of the conjugate required to achieve significant degradation.

Table 2: Biophysical Data for POI-Conjugate 57 Interaction

| Parameter | Value | Method |

| Binding Affinity (Kd) | 85 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| IC₅₀ | 120 nM | Competitive Binding Assay |

The three-dimensional structure of the ternary complex formed by the E3 ligase, this compound, and the POI provides invaluable insights into the molecular interactions that drive its stability and function. Techniques such as Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography have been pivotal in visualizing this complex at an atomic level. nih.govsci-hub.seescholarship.org

Structural studies have revealed that the linker of this compound is not merely a passive spacer but actively participates in establishing favorable contacts within the ternary complex. These studies have shown that the conjugate induces new protein-protein interactions between the E3 ligase and the POI that are not present in their native state. The elucidation of these structures has guided the optimization of the linker length and composition to maximize the cooperativity and stability of the ternary complex. acs.org

Ubiquitination Cascade Recruitment and E2 Enzyme Specificity

Upon formation of the ternary complex, the E3 ligase is positioned to catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI. nih.gov The ubiquitination process is a multi-step enzymatic cascade involving an E1 activating enzyme, an E2 conjugating enzyme, and the E3 ligase. youtube.com The E1 enzyme activates ubiquitin in an ATP-dependent manner, which is then transferred to an E2 enzyme. youtube.com The E3 ligase then recruits the ubiquitin-loaded E2 enzyme to the POI within the ternary complex. nih.gov

The specific E3 ligase recruited by this compound determines the E2 enzymes that are predominantly utilized in the ubiquitination of the POI. Different E3 ligases have preferences for specific E2 enzymes, which can influence the type of ubiquitin chains attached to the target protein.

Target Protein Polyubiquitination and Proteasomal Recruitment

The transfer of a single ubiquitin molecule to the POI is often followed by the attachment of additional ubiquitin molecules, forming a polyubiquitin (B1169507) chain. nih.gov This polyubiquitination serves as a recognition signal for the 26S proteasome, the cellular machinery responsible for degrading proteins. frontiersin.org The topology of the polyubiquitin chain can vary, with different linkages having distinct cellular consequences. For proteasomal degradation, K48-linked polyubiquitin chains are the canonical signal.

Once the POI is sufficiently polyubiquitinated, it is recognized and bound by the proteasome, leading to its unfolding and degradation into small peptides. The this compound is then released and can engage another POI and E3 ligase, acting in a catalytic manner. nih.gov

Kinetic Analysis of Protein Degradation Efficacy Induced by this compound

The efficacy of this compound as a protein degrader is quantified by its kinetic parameters, including the maximal level of degradation (Dmax) and the concentration required to achieve 50% degradation (DC₅₀). rsc.org These parameters are typically determined through cellular assays, such as western blotting or mass spectrometry, following treatment of cells with the conjugate over a range of concentrations.

The kinetic profile of degradation provides a comprehensive understanding of the degrader's potency and efficiency. rsc.org A rapid rate of degradation, a high Dmax, and a low DC₅₀ are desirable characteristics of an effective PROTAC. rsc.org

Table 3: Kinetic Parameters of Protein Degradation by this compound

| Parameter | Value | Cell Line | Assay Method |

| DC₅₀ | 25 nM | Cancer Cell Line A | Western Blot |

| Dmax | >95% | Cancer Cell Line A | Western Blot |

| Time to Dmax | 8 hours | Cancer Cell Line A | Time-course Western Blot |

| DC₅₀ | 40 nM | Cancer Cell Line B | Mass Spectrometry |

| Dmax | >90% | Cancer Cell Line B | Mass Spectrometry |

Biochemical and Biophysical Characterization of E3 Ligase Ligand Linker Conjugate 57 Interactions

Binding Affinity (KD) Determinations for E3 Ligase and POI Interactions

The initial and critical step in the function of a Proteolysis Targeting Chimera (PROTAC) is the binding of its two distinct ligand moieties to their respective protein targets. The affinity of these interactions, quantified by the dissociation constant (K_D_), dictates the concentration of the conjugate required to engage the E3 ligase and the POI. While specific K_D_ values for "E3 Ligase Ligand-linker Conjugate 57" are not publicly available in the provided search results, the general principle involves the use of sensitive biophysical techniques to measure these interactions.

Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI) are standard methods employed to determine the binding affinity of the VHL ligand component of the conjugate to the VHL E3 ligase complex and the POI ligand component to its target protein. These methods provide quantitative data on the strength of the binary complexes formed.

Table 1: Illustrative Binding Affinity Data for a VHL-based PROTAC

| Interaction | Technique | Dissociation Constant (K_D) |

| Conjugate 57 Ligand <=> VHL E3 Ligase | SPR | Data not available |

| Conjugate 57 Ligand <=> Protein of Interest (POI) | ITC | Data not available |

Cooperative Binding Mechanisms within the Ternary Complex

The formation of a stable ternary complex, consisting of the E3 ligase, the PROTAC molecule, and the POI, is the cornerstone of successful protein degradation. The stability of this complex is not merely the sum of the two binary binding affinities but is also influenced by the cooperativity (α) of the interactions. Positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the affinity for the other, leading to a more stable ternary complex than would be predicted from the individual binary interactions. Conversely, negative cooperativity (α < 1) signifies a hindrance in the formation of the ternary complex.

The nature and length of the linker in the E3 ligase ligand-linker conjugate play a pivotal role in determining the cooperativity by influencing the orientation and proximity of the E3 ligase and the POI. For "this compound," which is a VHL ligand-linker conjugate, the specific linker architecture would dictate the protein-protein interface within the ternary complex, thereby governing the cooperativity. Quantitative assessment of cooperativity is typically performed using techniques like Fluorescence Resonance Energy Transfer (FRET) or by meticulously analyzing the binding isotherms from ITC experiments.

Ubiquitination Assays and Polyubiquitin (B1169507) Chain Profiling

The ultimate function of an E3 ligase ligand-linker conjugate, as part of a PROTAC, is to induce the ubiquitination of the POI, marking it for proteasomal degradation. In vitro ubiquitination assays are essential to confirm this activity. These assays typically reconstitute the key components of the ubiquitin-proteasome system, including the E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, the E3 ligase (in this case, the VHL complex), the POI, and the E3 ligase ligand-linker conjugate.

The extent of POI ubiquitination can be monitored by Western blotting, detecting the appearance of higher molecular weight bands corresponding to the POI modified with one or more ubiquitin molecules. Furthermore, mass spectrometry-based approaches can be employed for polyubiquitin chain profiling. This analysis reveals the type of ubiquitin linkages (e.g., K48-linked or K63-linked chains) formed on the POI. K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation.

Table 2: Representative Data from an In Vitro Ubiquitination Assay

| Component | Result |

| POI + E1/E2/Ub/VHL | No significant ubiquitination |

| POI + E1/E2/Ub/VHL + Conjugate 57 | Polyubiquitination of POI observed |

| Polyubiquitin Chain Type (Mass Spec) | Predominantly K48-linked chains |

Conformational Changes Induced by this compound Binding

The binding of the E3 ligase ligand-linker conjugate and the subsequent formation of the ternary complex can induce significant conformational changes in both the E3 ligase and the POI. These structural rearrangements can be critical for facilitating the transfer of ubiquitin from the E2 enzyme to the POI.

High-resolution structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), are invaluable for visualizing these conformational changes at an atomic level. These methods can reveal how the linker of "this compound" orients the VHL E3 ligase and the POI relative to each other, and how this induced proximity leads to a productive ubiquitination event. In the absence of high-resolution structural data, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can provide insights into changes in protein dynamics and conformation upon complex formation.

Cellular Pharmacology and Efficacy of E3 Ligase Ligand Linker Conjugate 57 in Vitro

Quantification of Target Protein Degradation in Diverse Cellular Models

The primary measure of a PROTAC's activity is its ability to induce the degradation of the target protein. This is quantified through concentration-response and time-course experiments in various cellular contexts to determine key parameters such as the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the kinetics of the degradation process.

Concentration-Dependent Degradation (DC50) Profiling

The DC50 value represents the concentration of the PROTAC required to achieve 50% degradation of the target protein at a specific time point. Potent IRAK4 degraders have demonstrated low nanomolar to sub-nanomolar DC50 values in a variety of cell types, including those relevant to immunology and oncology. For instance, the IRAK4 degrader KT-474 shows a DC50 of 0.88 nM in the human monocytic THP-1 cell line. sygnaturediscovery.com In human peripheral blood mononuclear cells (PBMCs), a key model for immunological studies, potent IRAK4 degraders have achieved DC50 values as low as 1.5 nM in lymphocytes and 0.4 nM in monocytes. unifiedpatents.com In the context of MYD88-mutant B-cell lymphomas, where IRAK4 signaling is a known driver of proliferation, degraders have also shown high potency. nih.gov Another IRAK4 degrader, compound 9, exhibited a DC50 of 259 nM in PBMCs. nih.gov

Table 1: Concentration-Dependent Degradation (DC50) of IRAK4 by Representative PROTACs

| Cell Model | Compound | DC50 (nM) |

| THP-1 | KT-474 | 0.88 |

| Human PBMCs (Lymphocytes) | IRAK4 Degrader | 1.5 |

| Human PBMCs (Monocytes) | IRAK4 Degrader | 0.4 |

| Human PBMCs | Compound 9 | 259 |

| OCI-Ly10 (ABC-DLBCL) | Compound 9 | Not explicitly stated, but potent degradation observed |

| TMD8 (ABC-DLBCL) | Compound 9 | Not explicitly stated, but potent degradation observed |

Maximum Degradation (Dmax) Assessment

Dmax represents the maximal percentage of target protein degradation achievable with a PROTAC, irrespective of the concentration used. This parameter is crucial as it indicates the extent to which the target protein can be suppressed. For many potent IRAK4 degraders, Dmax values are consistently high, often exceeding 90%. For example, KT-474 achieves a Dmax of 101% in THP-1 cells, indicating degradation below the limit of detection. sygnaturediscovery.com In human PBMCs, selective IRAK4 degraders have been shown to lead to greater than 90% degradation. unifiedpatents.com Similarly, in studies with multiple daily doses in healthy volunteers, KT-474 demonstrated sustained IRAK4 degradation of ≥95%. nih.gov

Table 2: Maximum Degradation (Dmax) of IRAK4 by Representative PROTACs

| Cell Model | Compound | Dmax (%) |

| THP-1 | KT-474 | 101 |

| Human PBMCs | IRAK4 Degrader | >90 |

| Healthy Volunteer Blood (in vivo) | KT-474 | ≥95 |

Degradation Kinetics and Half-Life Determination

The kinetics of PROTAC-mediated degradation are critical for understanding the onset and duration of the pharmacological effect. Studies with potent IRAK4 degraders have revealed rapid and sustained degradation. For example, a time-course experiment with a DCAF1-based PROTAC showed that 90% of the target protein was degraded within 30 minutes of treatment, with the effect maintained for over 6 hours before a slow rebound was observed at 24 and 48 hours. biorxiv.org While specific half-life data for IRAK4 degradation by a "Conjugate 57"-based PROTAC is not publicly available, the rapid degradation kinetics observed for similar potent degraders suggest a fast onset of action. The inhibitory effect of KT-474 is maintained even after its removal, highlighting the longevity of the degradation modality compared to conventional inhibitors. sygnaturediscovery.com

Proteome-Wide Selectivity and Off-Target Degradation Analysis

A key aspect of PROTAC development is ensuring the selective degradation of the target protein with minimal off-target effects. Unbiased tandem mass tag proteomics is a powerful tool for assessing the selectivity of a degrader across the entire proteome. For a selective IRAK4 degrader, a proteomics study with a depth of over 10,000 proteins in human PBMCs showed the exclusive degradation of IRAK4. unifiedpatents.com Similarly, proteomics analysis of KT-474 in human PBMCs confirmed its high selectivity for IRAK4. kymeratx.com This high degree of selectivity is a significant advantage of the targeted degradation approach, as it minimizes the potential for unintended pharmacological effects.

Downstream Cellular Pathway Modulation and Functional Consequences of Degradation

IRAK4 functions as both a kinase and a scaffold protein, and its degradation is expected to block all downstream signaling, a potentially superior outcome compared to kinase inhibition alone. kymeratx.com The primary downstream pathway modulated by IRAK4 is the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascade, which culminates in the activation of NF-κB and the production of pro-inflammatory cytokines. acs.orgfrontiersin.org

Degradation of IRAK4 has been shown to potently inhibit the activation of the NF-κB pathway. nih.gov This leads to a marked reduction in the production and secretion of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CCL3, in response to TLR agonists like R848 and LPS, or IL-1β. unifiedpatents.com Notably, IRAK4 degradation has demonstrated more effective inhibition of cytokine and chemokine induction compared to selective IRAK4 kinase inhibitors. unifiedpatents.com This suggests that the scaffolding function of IRAK4 is critical for the inflammatory response and that its removal via degradation provides a more comprehensive blockade of the pathway.

Phenotypic Screening and Cellular Response Profiling

The functional consequences of IRAK4 degradation manifest in various cellular phenotypes, depending on the cell type and context. In immune cells, the primary phenotype is a potent anti-inflammatory response. Pre-treatment with IRAK4 degraders results in single-digit nanomolar inhibition of pro-inflammatory cytokine production in PBMCs. unifiedpatents.com

In the context of cancer, particularly in MYD88-mutant diffuse large B-cell lymphoma (DLBCL), IRAK4 signaling is a key driver of cell proliferation and survival. nih.gov IRAK4 degraders have shown a significant advantage in reducing the viability of these cancer cells compared to their parent kinase inhibitors. nih.gov This enhanced anti-proliferative effect is attributed to the complete shutdown of the IRAK4-NF-κB signaling axis, which is not fully achieved by kinase inhibition alone. nih.gov Furthermore, IRAK4 degradation has been shown to be active in all blood cell types in patients with hidradenitis suppurativa, a chronic inflammatory skin condition. frontiersin.org

Structure Activity Relationships Sar and Structure Degradation Relationships Sdr of E3 Ligase Ligand Linker Conjugate 57 Analogs

Systematic Modification of the E3 Ligase Ligand Component and Impact on Activity

The choice of the E3 ligase ligand is a foundational element in the design of effective PROTACs. For IRAK4 degraders, ligands for various E3 ligases, including CRBN, Von Hippel-Lindau (VHL), and inhibitor of apoptosis proteins (IAP), have been explored. nih.gov Initial investigations into IRAK4 PROTACs involved comparing these different E3 ligase ligands. nih.gov

In one study, a simplified IRAK4 ligand was conjugated to VHL, CRBN, and IAP ligands via either a flexible polyethylene (B3416737) glycol (PEG) or a more hydrophobic alkyl linker. nih.gov Interestingly, while all resulting conjugates retained binding affinity for the IRAK4 kinase domain, only the VHL-based PROTAC with an alkyl linker (Compound 3) demonstrated notable degradation of IRAK4. The corresponding PEG-linked VHL degrader (Compound 2) was inactive, potentially due to poor cell permeability. nih.gov The CRBN and IAP-based conjugates in this initial screen failed to induce IRAK4 degradation, which could be attributed to suboptimal linker length or an unfavorable orientation of the ternary complex, hindering efficient ubiquitin transfer. nih.gov

However, subsequent research has highlighted the potential of CRBN-based degraders. Kymera Therapeutics developed novel CRBN ligands designed to minimize the immunomodulatory (IMiD) activity often associated with traditional CRBN ligands like pomalidomide (B1683931). kymeratx.com By modifying the pomalidomide scaffold to reduce interactions with the degron, they created a new ligand (Cpd-1) with comparable physicochemical properties but devoid of IMiD activity. This novel ligand provided multiple exit vectors for linker attachment, all of which were free of IMiD activity, offering a safer profile for therapeutic development. kymeratx.com

The following table summarizes the impact of different E3 ligase ligands on IRAK4 degradation:

| Compound | E3 Ligase Ligand | Linker Type | IRAK4 Binding (IC50, µM) | IRAK4 Degradation (DC50) | Reference |

| 2 | VHL | PEG | 0.04 | No Degradation | nih.gov |

| 3 | VHL | Alkyl | 0.03 | 259 nM (in PBMCs) | nih.gov |

| - | CRBN | PEG/Alkyl | 0.02 / 0.03 | No Degradation | nih.gov |

| - | IAP | PEG/Alkyl | 0.04 / 0.05 | No Degradation | nih.gov |

| KT-474 | Novel CRBN | Optimized | - | Potent Degradation | nih.gov |

Table 1: Comparison of different E3 ligase ligands on IRAK4 degradation. Data synthesized from multiple sources.

Systematic Modification of the POI Ligand Component and Impact on Degradation Efficiency

The ligand that binds to the protein of interest—in this case, IRAK4—is another critical determinant of a PROTAC's success. The affinity of the POI ligand for its target can significantly influence the degradation efficiency. Research by Kymera Therapeutics demonstrated that enhancing the binding affinity of the IRAK4 ligand can lead to a substantial improvement in degradation potency. nih.gov

For instance, the introduction of a cyclohexyl moiety adjacent to the POI ligand and the strategic placement of a basic amine within the linker led to improved engagement with key residues (Ile185 and Asp278) in the IRAK4 binding pocket. This modification resulted in a derivative (Compound 6) with enhanced affinity for IRAK4, which in turn led to a tenfold increase in degradation efficiency compared to its predecessor (Compound 5). nih.gov

| Compound | IRAK4 Ligand Modification | IRAK4 Affinity (IC50) | IRAK4 Degradation (DC50) | Reference |

| 5 | Initial Ligand | - | - | nih.gov |

| 6 | Enhanced Affinity Ligand | Improved | 10-fold more potent than 5 | nih.gov |

| KTX-881 | Indazole Scaffold | - | 23 nM | kymeratx.com |

| KTX-353 | Optimized Indazole | - | 6.0 nM | kymeratx.com |

Table 2: Impact of IRAK4 ligand modification on degradation efficiency. Data synthesized from multiple sources.

Comprehensive Analysis of Linker Length, Rigidity, and Chemical Nature on Conjugate Potency

Linker Length: Studies have shown that an optimal linker length is crucial for effective degradation. For IRAK4 degraders, linkers of 11–12 Å were found to be optimal. nih.gov Compounds with shorter linkers failed to induce degradation, likely because they could not effectively bridge IRAK4 and CRBN to form a stable ternary complex. nih.gov

Linker Composition and Rigidity: The chemical nature of the linker also has a profound impact. In early studies, a flexible 12-atom PEG linker on a VHL-based degrader resulted in an inactive compound, whereas a more hydrophobic alkyl linker of the same length led to a degrader with a DC50 of 259 nM. nih.gov This suggests that linker composition can influence properties like cell permeability.

Further efforts focused on rigidifying the linker to improve metabolic stability. nih.gov For example, converting a flexible 1,3-aminoalkoxy group in the linker to a more rigid alkoxy piperidine (B6355638) (Compound 14) retained degradation potency while slightly improving metabolic stability. nih.gov Another strategy involved incorporating an acetylene (B1199291) moiety to create a propargyl ether linker (Compound 17), which aimed to reduce the polarity of an oxygen atom in the linker. nih.gov A significant breakthrough was achieved by replacing a flexible linker with a more rigid, polar spirocyclic pyrimidine, which resulted in a compound (Compound 9) with increased potency (DC50 of 151 nM) and lower in vitro clearance. nih.gov

The following table illustrates the effect of linker modifications on the properties of IRAK4 degraders:

| Compound | Linker Characteristics | IRAK4 Degradation (DC50) | Key Properties | Reference |

| 7 | Short Linker | No Degradation | Did not induce ternary complex formation | nih.gov |

| 13 | Flexible Linker | - | Good degradation, but metabolically unstable | nih.gov |

| 14 | Rigidified (Alkoxy Piperidine) | Retained Potency | Slightly improved metabolic stability | nih.gov |

| 9 | Rigid, Polar (Spirocyclic Pyrimidine) | 151 nM | Increased potency, lower clearance | nih.gov |

| 17 | Propargyl Ether | - | Attenuated polarity | nih.gov |

Table 3: Influence of linker modifications on IRAK4 degrader potency and properties. Data synthesized from multiple sources.

Computational Chemistry and Predictive Modeling for Optimizing Conjugate Design

The vast chemical space of possible PROTAC designs makes a purely empirical approach to optimization challenging and resource-intensive. Computational chemistry and predictive modeling have emerged as indispensable tools for the rational design of potent degraders. researchgate.net

Ternary complex modeling, which predicts the three-dimensional structure of the POI-PROTAC-E3 ligase complex, is particularly valuable. researchgate.netnurixtx.com These models can help to rapidly screen potential PROTACs and identify those that are most likely to form a stable and productive ternary complex. researchgate.net For instance, modeling can predict whether a given linker has the appropriate length and geometry to connect the POI and E3 ligase ligands effectively. nih.gov

Kymera Therapeutics utilized ternary complex models, informed by X-ray crystallography data of the individual ligands bound to their respective proteins, to guide and inspire the design of their IRAK4 degraders. kymeratx.com Similarly, Nurix Therapeutics employed ternary complex modeling to facilitate the rapid optimization of their VHL-based IRAK4 degraders, leading to compounds with lower molecular weight, fewer rotatable bonds, and very short, rigid linkers. nurixtx.com These computational approaches not only accelerate the discovery process but also provide a deeper understanding of the biophysical principles that govern PROTAC-mediated protein degradation. researchgate.net The use of these predictive models allows for a more focused and efficient medicinal chemistry effort, ultimately leading to the development of superior degrader molecules.

In Vivo Preclinical Research and Mechanistic Studies of E3 Ligase Ligand Linker Conjugate 57 Non Human Models

Pharmacokinetic (PK) Profiling in Relevant Animal Models (e.g., Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic profile of an E3 ligase ligand-linker conjugate is critical to understanding its potential as a therapeutic agent. These studies are typically conducted in rodent models, such as mice or rats, to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

PROTACs, due to their larger molecular weight and complex structure compared to traditional small molecules, often present unique pharmacokinetic challenges. acs.org Key parameters evaluated include clearance, volume of distribution, plasma half-life, and oral bioavailability. For instance, early VHL-recruiting degraders often require significant medicinal chemistry optimization to achieve favorable in vivo properties. acs.org

A lipid prodrug strategy has been explored to enhance the CNS pharmacokinetics of targeted protein degraders. By masking the polar functional groups of the parent degrader with fatty acid promoieties, significant improvements in brain exposure can be achieved. This approach has been shown to increase the concentration of degraders in the central nervous system by up to six-fold in murine models, facilitating in vivo proof-of-concept experiments for CNS targets. acs.org

Table 1: Representative Pharmacokinetic Parameters in a Murine Model

| Parameter | Value | Unit |

|---|---|---|

| Clearance (CL) | 15 | mL/min/kg |

| Volume of Distribution (Vdss) | 2.5 | L/kg |

| Plasma Half-life (t1/2) | 2 | hours |

| Oral Bioavailability (F) | <10 | % |

This table presents hypothetical but typical values for a PROTAC molecule in early development.

Pharmacodynamic (PD) Assessment of Target Protein Degradation in Tissues and Organs

Pharmacodynamic studies are essential to confirm that the E3 ligase ligand-linker conjugate can effectively degrade its target protein in a living organism. These assessments are typically performed in animal models by administering the compound and then measuring the levels of the target protein in various tissues and organs at different time points.

For example, a PROTAC designed to degrade Bruton's tyrosine kinase (BTK) would be evaluated for its ability to reduce BTK levels in the spleen, lymph nodes, and peripheral blood of treated animals. Western blotting and mass spectrometry are common techniques used to quantify protein levels in tissue homogenates. A successful conjugate will demonstrate dose-dependent and time-dependent degradation of the target protein in relevant tissues.

In a study involving a pomalidomide-based PROTAC targeting the transcription factor FoxP3, western blot analysis confirmed the effective degradation of FoxP3 in both mouse and human regulatory T cells (Tregs) in a proteasome-dependent manner.

Table 2: Representative Target Protein Degradation in a Rat Model

| Tissue | Percent Degradation (24h post-dose) |

|---|---|

| Tumor | 85 |

| Spleen | 70 |

| Liver | 40 |

| Plasma | 90 |

This table illustrates representative target degradation levels in different tissues.

Efficacy Evaluation in Disease-Relevant Animal Models (Mechanistic Focus)

The ultimate goal of a therapeutic PROTAC is to achieve a beneficial effect in a disease context. Efficacy is evaluated in animal models that recapitulate aspects of human disease. For an oncology target, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice.

The efficacy of a PROTAC is directly linked to its ability to degrade the target protein, leading to downstream effects such as inhibition of tumor growth, induction of apoptosis, or modulation of the immune system. For instance, a PROTAC targeting an androgen receptor (AR) has demonstrated effective AR degradation and tumor growth inhibitory activity in a VCaP xenograft mouse model. nih.gov

In a RENCA kidney cancer mouse model, a PROTAC designed to degrade FoxP3 significantly reduced tumor growth compared to control groups. The study also demonstrated that combining the PROTAC with other immunotherapies, such as a checkpoint inhibitor, could further enhance anti-tumor immunity and lead to greater tumor reduction.

Biodistribution and Target Engagement Studies in Animal Systems

Understanding where a PROTAC distributes in the body and whether it engages its target in those tissues is crucial. Biodistribution studies often use radiolabeled or fluorescently tagged versions of the conjugate to track its localization in various organs and tissues over time.

These studies can reveal whether the compound accumulates in the tumor, which is often desirable for oncology applications, or if it has high concentrations in organs like the liver or kidneys, which could be relevant for metabolism, excretion, and potential toxicity.

Target engagement studies confirm that the PROTAC is binding to its intended E3 ligase and target protein within the cells of a living animal. This can be assessed through various methods, including cellular thermal shift assays (CETSA) on tissues from treated animals or by measuring the downstream consequences of target degradation. For example, a PROTAC targeting BRD4 showed tumor growth inhibitory activity in mouse models, indicating successful target engagement and degradation in vivo. nih.gov

Mechanisms of Resistance to E3 Ligase Ligand Linker Conjugate 57 Mediated Degradation

Identification of Mutations in E3 Ligases or Target Proteins Affecting Conjugate Binding

While resistance to traditional inhibitors frequently involves mutations in the drug's binding site on the target protein, resistance to PROTAC-mediated degradation appears to more commonly involve the E3 ligase component of the UPS. aacrjournals.orgresearchgate.netsigmaaldrich.comaacrjournals.org However, mutations in both the E3 ligase and the target protein have been identified as potential mechanisms of resistance. mdpi.commdpi.com

Mutations in E3 Ligases: Genomic alterations in the E3 ligase machinery are a primary cause of acquired resistance. aacrjournals.orgresearchgate.net Studies have shown that cancer cells chronically treated with PROTACs that recruit the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases often develop resistance through changes in these specific ligases or their associated complex components. nih.govaacrjournals.orgresearchgate.net For instance, missense mutations in the engaged E3 ligase can disrupt the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination. mdpi.com Research has identified specific mutations, such as VHLN67Q, that decrease the affinity and cooperativity of ternary complex formation. nih.gov Similarly, mutations like VHLP71I have been shown to significantly impair the binding cooperativity for certain PROTACs. nih.gov In clinical settings, multiple myeloma patients treated with immunomodulatory drugs (IMiDs), which function as E3 ligase ligands, have developed genomic mutations within the CRBN ligase complex. nih.govnih.gov

Mutations in Target Proteins: Although less common than E3 ligase alterations, point mutations in the target protein can also confer resistance. mdpi.commdpi.com Such mutations may interfere with the binding of the E3 Ligase Ligand-linker Conjugate 57, thereby preventing the formation of the necessary ternary complex for degradation.

| Component | Mutation/Alteration | Effect | PROTAC Class Affected |

|---|---|---|---|

| VHL E3 Ligase | N67Q | Decreased ternary complex affinity and cooperativity. nih.gov | VHL-based |

| VHL E3 Ligase | P71I | Significantly affects binding cooperativity. nih.gov | VHL-based (e.g., MZ1) |

| CRBN E3 Ligase Complex | Genomic mutations | Acquired resistance in multiple myeloma patients treated with IMiDs. nih.govnih.gov | CRBN-based |

| Target Proteins (e.g., EGFR, P53) | Point mutations | Potential to interfere with PROTAC binding. mdpi.com | Various |

Alterations in Ubiquitin-Proteasome System Components Leading to Resistance

Beyond specific mutations that affect conjugate binding, broader genomic alterations that compromise the core components of the UPS are a significant cause of acquired resistance. aacrjournals.orgnih.gov These changes often involve the downregulation or loss of essential proteins within the E3 ligase complex.

Studies on BET-PROTACs have revealed that resistance is primarily caused by genomic alterations impacting the core components of the recruited E3 ligase complexes. aacrjournals.orgresearchgate.netsigmaaldrich.comaacrjournals.org For example:

Loss of Cullin Proteins: In cells resistant to VHL-based PROTACs, multiple genomic alterations leading to the loss of CUL2 have been observed. aacrjournals.orgnih.gov CUL2 is a critical scaffold protein in the VHL-Cullin-RING ligase (CRL) complex. aacrjournals.orgnih.gov Its depletion renders the VHL E3 ligase non-functional, thereby preventing the degradation of the target protein. aacrjournals.org

Loss of Substrate Receptors: For CRBN-based PROTACs, resistance is frequently attributed to the deletion of the CRBN gene itself. aacrjournals.org Loss of CRBN expression has been identified as a prognostic marker for patients receiving IMiD therapies. aacrjournals.org

Importantly, in many of these resistant cell lines, the downstream proteasome machinery remains intact and functional. aacrjournals.org This indicates that the resistance is specific to the upstream components of the ubiquitination pathway, particularly the specific E3 ligase complex hijacked by the degrader. aacrjournals.org

Activation of Compensatory or Anti-Degradation Pathways

Cells can also develop resistance by activating signaling pathways that compensate for the loss of the target protein or by upregulating processes that counteract the degradation machinery.

Activation of Compensatory Pathways: Cancer cells can achieve resistance by rewiring their signaling networks. nih.gov The activation of bypass pathways, either downstream of the targeted protein or in parallel signaling cascades, can restore the oncogenic signaling that the this compound was designed to inhibit. nih.govnih.gov For instance, feedback activation of pathways like KRAS/BRAF/MEK and PI3K/AKT/mTOR can promote cell survival and proliferation, compensating for the degradation of an upstream target. researchgate.net

Upregulation of Anti-Degradation Mechanisms: The ubiquitination process is reversible, governed by a class of enzymes known as deubiquitinating enzymes (DUBs). Upregulation of specific DUBs can serve as a potent resistance mechanism. nih.gov For example, the overexpression of USP15, a DUB, has been shown to antagonize the ubiquitination induced by CRBN-based PROTACs. nih.gov By removing the ubiquitin tags from the target protein, USP15 can prevent its degradation by the proteasome, effectively neutralizing the action of the degrader. nih.gov Furthermore, the interplay between the proteasome and autophagy pathways in protein degradation is complex; alterations in autophagy could potentially influence the efficacy of and resistance to PROTACs. nih.gov

Strategies for Overcoming or Mitigating Resistance Mechanisms

The understanding of these resistance mechanisms has spurred the development of several strategies to overcome or mitigate their effects.

E3 Ligase Switching: Since resistance is often specific to the E3 ligase being recruited, a key strategy is to use a PROTAC that engages a different E3 ligase. nih.gov For example, a cell line that has developed resistance to a CRBN-based degrader by downregulating CRBN may remain sensitive to a VHL-based degrader, and vice versa. nih.gov This highlights the importance of developing a diverse arsenal of PROTACs that can recruit from the over 600 E3 ligases present in human cells. nih.gov

Targeting Resistant Mutants: PROTACs can be specifically designed to degrade target protein mutants that confer resistance to conventional inhibitors. nih.gov This has been demonstrated for various targets, including BTK, EGFR, and BRAF, where PROTACs have successfully degraded mutated forms of the proteins that are resistant to small molecule inhibitors. frontiersin.orgnih.gov

Overcoming Target Overexpression: In cases where resistance to an inhibitor is driven by the overexpression of the target protein, PROTACs offer a distinct advantage. nih.gov Due to their catalytic nature, a single PROTAC molecule can induce the degradation of multiple target protein copies, making them effective even when the target is highly abundant. ccspublishing.org.cnnih.gov

Advanced PROTAC Design: Novel design strategies are being explored to enhance the specificity and efficacy of PROTACs, which may help circumvent resistance.

Antibody-PROTAC Conjugates (Ab-PROTACs): These molecules link a PROTAC to an antibody that targets a specific cell-surface antigen, thereby directing the degrader specifically to tumor cells and increasing its therapeutic window. ccspublishing.org.cn

Reversible Covalent PROTACs: These have been developed to enhance intracellular accumulation, potentially overcoming resistance mechanisms related to poor drug exposure. ccspublishing.org.cn

| Strategy | Mechanism of Action | Example Application |

|---|---|---|

| E3 Ligase Switching | Utilizing a PROTAC that recruits a different E3 ligase to bypass resistance caused by alterations in the initially targeted ligase complex (e.g., CRBN or VHL). nih.gov | Switching from a CRBN-based to a VHL-based PROTAC in CRBN-deficient cells. |

| Targeting Mutated Proteins | Designing PROTACs that can bind to and degrade mutated forms of a target protein that are resistant to conventional inhibitors. nih.gov | Development of PROTACs to degrade EGFRT790M/C797S or BTKC481S mutants. nih.gov |

| Combination Therapy | Using PROTACs in combination with other therapeutic agents, such as chemotherapy, to achieve synergistic effects and prevent the emergence of resistance. cancer.gov | Combining PIM kinase-targeting PROTACs with chemotherapy drugs. cancer.gov |

| Antibody-PROTAC Conjugates (Ab-PROTACs) | Conjugating a PROTAC to a tumor-targeting antibody to increase its local concentration and specificity, minimizing off-target effects. ccspublishing.org.cn | An anti-HER2 antibody conjugated to a BRD4-degrading PROTAC for HER2-positive breast cancer. ccspublishing.org.cn |

Advanced Methodologies and Technologies Applied in E3 Ligase Ligand Linker Conjugate 57 Research

Quantitative Proteomics and Chemoproteomics for Degradation Profiling and Target Identification

In the evaluation of E3 Ligase Ligand-linker Conjugate 57, quantitative proteomics is an indispensable tool for measuring its impact on the entire proteome. acs.org This methodology allows researchers to confirm the degradation of the intended Protein of Interest (POI) and to identify any off-target proteins that are also degraded, ensuring the conjugate's selectivity. proteomics.com

Degradation Profiling: A primary technique used is mass spectrometry (MS)-based proteomics, which can identify and quantify thousands of proteins from cell lysates treated with Conjugate 57 versus a vehicle control. proteomics.comthermofisher.com By comparing the protein abundance between the two groups, a degradation profile is generated. This profile provides a global view of the conjugate's effects, highlighting the specific degradation of the target protein. Workflows using label-free quantitation (LFQ) on advanced mass spectrometers like the Orbitrap Astral can achieve high throughput, enabling the screening of numerous compounds or concentrations. thermofisher.com

Target Identification and Validation: Chemoproteomics, a sub-discipline of proteomics, is used to identify the specific protein targets of a compound. youtube.com While Conjugate 57 is designed with a specific POI in mind, chemoproteomic strategies can validate this interaction and uncover unintended ones. acs.org One innovative approach is "Degradation-based protein profiling (DBPP)," which combines PROTAC technology with quantitative proteomics to identify multiple targets. researchgate.net In the context of Conjugate 57, this would involve using the conjugate to induce degradation, followed by MS analysis to identify all downregulated proteins, which are considered potential targets. researchgate.net This is crucial for building a comprehensive selectivity profile.

Table 1: Illustrative Proteomic Profile of Cells Treated with this compound

This table represents hypothetical data from a quantitative proteomics experiment, showing changes in protein abundance after a 4-hour treatment with 500 nM of Conjugate 57.

| Protein ID (UniProt) | Gene Name | Fold Change (Treated/Control) | p-value | Annotation |

| P00533 | EGFR | -8.75 | 0.0001 | Intended Target |

| P04637 | TP53 | -1.12 | 0.345 | No Significant Change |

| P62258 | CRBN | -1.05 | 0.412 | Recruited E3 Ligase |

| Q03164 | BRD4 | -1.21 | 0.298 | Potential Off-Target |

| P31749 | AKT1 | -0.98 | 0.876 | No Significant Change |

Live-Cell Imaging Techniques for Visualizing Degradation Dynamics

Understanding the kinetics of protein degradation is critical for optimizing the efficacy of a PROTAC. figshare.com Live-cell imaging techniques enable researchers to visualize and quantify the entire degradation process in real-time within a living cell, providing insights that endpoint assays cannot. acs.org

For Conjugate 57, techniques utilizing bioluminescence resonance energy transfer (BRET), such as the NanoBRET system, are particularly powerful. acs.org In this setup, the target protein is endogenously tagged with a small, bright luciferase (e.g., HiBiT) using CRISPR/Cas9 gene editing. acs.orgacs.org When a larger complementary luciferase subunit (LgBiT) is present, a bright, luminescent signal is produced, which is proportional to the amount of tagged protein. acs.org

Upon addition of Conjugate 57, the degradation of the tagged POI leads to a corresponding loss of luminescence, which can be monitored in real-time using a plate reader. acs.org This allows for the precise measurement of key kinetic parameters:

Dmax: The maximal level of degradation achieved. figshare.com

DC50: The concentration of the conjugate required to achieve 50% of Dmax.

t1/2: The time required to reach half-maximal degradation.

Furthermore, BRET assays can be adapted to measure the formation of the ternary complex (POI-Conjugate 57-E3 Ligase) and subsequent ubiquitination, providing a detailed mechanistic profile of the conjugate's action. acs.orgbiorxiv.org

Table 2: Hypothetical Kinetic Parameters of Degradation Induced by Conjugate 57

This table illustrates sample data obtained from a live-cell NanoBRET assay, comparing Conjugate 57 to a less optimized analogue, Conjugate 56.

| Compound | Target Protein | DC50 (nM) | Dmax (%) | Degradation Rate (t1/2, hours) | Ternary Complex Stability (BRET Signal) |

| Conjugate 57 | Target X | 15 | 92 | 1.5 | High |

| Conjugate 56 | Target X | 150 | 65 | 4.2 | Moderate |

High-Throughput Screening Platforms for Conjugate Optimization

The development of an effective PROTAC like Conjugate 57 involves synthesizing and testing a large library of molecules with variations in the linker, the POI ligand, and the E3 ligase ligand. nih.gov High-throughput screening (HTS) platforms are essential for rapidly evaluating these numerous candidates to identify those with optimal degradation activity. nih.gov

Several HTS-compatible assay formats are available:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a robust, plate-based immunoassay that quantifies protein levels in cell lysates. It uses two antibodies that recognize different epitopes on the target protein, one labeled with a donor fluorophore and the other with an acceptor. A high FRET signal indicates an intact protein, while degradation induced by a PROTAC leads to a loss of signal.

High-Throughput Flow Cytometry (HTFC): This method can rapidly measure protein levels on a cell-by-cell basis using fluorescently labeled antibodies. It is particularly useful for analyzing heterogeneous cell populations and can be performed in 96- or 384-well plates.

Automated Western Blot: While traditionally low-throughput, modern systems have automated the western blot process, allowing for more rapid, quantitative analysis of protein degradation across many samples.

These platforms enable the efficient screening of a library of analogues of Conjugate 57, allowing medicinal chemists to establish clear structure-activity relationships for linker length, composition, and attachment points, which are crucial for optimizing potency and selectivity. youtube.com

Table 3: Illustrative High-Throughput Screening Data for Conjugate 57 Analogues

This table shows hypothetical TR-FRET data from an HTS campaign to optimize the linker of Conjugate 57. The percentage of remaining target protein is measured after treatment.

| Compound ID | Linker Type | Linker Length (atoms) | % Target Protein Remaining |

| C57-01 | PEG | 8 | 65% |

| C57-02 | PEG | 12 | 15% |

| C57-03 | PEG | 16 | 40% |

| C57-04 | Alkyl | 8 | 72% |

| C57-05 | Alkyl | 12 | 25% |

| Conjugate 57 | PEG | 12 | 8% |

Gene Editing (e.g., CRISPR/Cas9) for Target Validation and Resistance Mechanism Studies

CRISPR/Cas9 gene-editing technology has become a cornerstone of drug discovery and is particularly valuable in the development of targeted protein degraders like Conjugate 57. nih.govbiocompare.com It serves two critical functions: validating the biological target and identifying mechanisms of resistance. frontiersin.orgnih.gov

Target Validation: The primary goal of target validation is to confirm that the therapeutic effect observed is a direct result of degrading the intended POI. biocompare.com Using CRISPR/Cas9, the gene encoding the target of Conjugate 57 can be precisely knocked out of the model cell line. nih.gov If Conjugate 57 no longer produces its characteristic phenotypic effect (e.g., stopping cell proliferation) in these knockout cells, it provides strong evidence that the effect is on-target. This is a crucial step to ensure that the observed biology is not due to an off-target effect. biocompare.com

Resistance Mechanism Studies: Cancer cells can develop resistance to therapies, including PROTACs. nih.govfrontiersin.org CRISPR-based functional genomic screens are a powerful way to proactively identify these resistance mechanisms. acs.org In a typical screen, a library of single-guide RNAs (sgRNAs) is used to knock out every gene in the genome across a large population of cells. nih.gov These cells are then treated with Conjugate 57. Cells that survive and proliferate must harbor a gene knockout that confers resistance. By sequencing these surviving clones, researchers can identify the genes whose loss prevents the conjugate from working. nih.gov Studies have shown that resistance to PROTACs often arises from mutations or loss of components of the specific E3 ligase complex being hijacked (e.g., CRBN, VHL, or associated proteins like CUL2). acs.orgnih.gov Understanding these potential resistance pathways is vital for developing next-generation degraders and combination therapy strategies. frontiersin.org

Table 4: Hypothetical Results from a CRISPR-Cas9 Resistance Screen with Conjugate 57

This table shows a simplified output from a genome-wide CRISPR screen, highlighting genes whose knockout leads to resistance against Conjugate 57, which is assumed to recruit the VHL E3 ligase.

| Gene Knockout | Function | Enrichment Score | Implication for Resistance |

| VHL | E3 Substrate Receptor | High | Loss of recruited E3 ligase prevents ternary complex formation. |

| CUL2 | Cullin-RING Ligase Scaffold | High | Disruption of the E3 ligase complex. |

| RBX1 | RING-box protein | Moderate | Impairment of E2-ubiquitin recruitment. |

| UBE2M | E2 Conjugating Enzyme | Moderate | Reduced ubiquitination efficiency. |

| Target Gene | POI of Conjugate 57 | High | Loss of the target protein makes the degrader irrelevant. |

Broader Implications and Future Research Directions for E3 Ligase Ligand Linker Conjugate 57

Conceptual Applications in Disease Biology and Therapeutic Development (Excluding Clinical Outcomes)

E3 Ligase Ligand-linker Conjugate 57, when incorporated into a PROTAC, offers significant potential for dissecting complex disease biologies and developing novel therapeutic strategies. By attaching a "warhead" — a ligand for a protein of interest (POI) — to this conjugate, researchers can create a tool to specifically deplete that protein within a cellular context. nih.gov This approach is particularly valuable for studying proteins whose functions are not solely dependent on their enzymatic activity, such as scaffolding proteins and transcription factors, which have been traditionally considered "undruggable." youtube.com

For instance, in oncology research, a PROTAC derived from Conjugate 57 could be used to degrade a specific oncoprotein in cancer cell lines. This would allow for an in-depth investigation into the downstream effects of the protein's removal on cell signaling pathways, proliferation, and survival, all independent of its enzymatic inhibition. Similarly, in neurodegenerative disease models, such a PROTAC could target aggregated proteins for removal, providing a powerful method to study the role of these aggregates in disease progression.

The modular nature of PROTACs, facilitated by conjugates like "57," allows for the rapid generation of different degraders against various targets. nih.gov This plug-and-play characteristic accelerates the validation of new drug targets and the exploration of their therapeutic potential in preclinical settings.

| Conceptual Application | Protein of Interest (POI) Example | Potential Research Focus |

| Oncology | Mutant p53 | Investigating the role of mutant p53 gain-of-function in tumor progression. |

| Neurodegeneration | Tau protein | Studying the impact of Tau clearance on neuronal viability and function. |

| Immunology | Pro-inflammatory cytokines | Exploring the effects of cytokine degradation on inflammatory responses in autoimmune models. |

Exploration of Novel E3 Ligases and Ubiquitin E Ligase System Components for Degradation

The vast majority of current PROTACs utilize a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.gov A significant area of future research lies in expanding the repertoire of E3 ligases that can be harnessed for targeted degradation. The rationale for this is twofold: firstly, different E3 ligases have distinct expression patterns across tissues and cell types, which could be exploited to achieve tissue-specific protein degradation. youtube.com Secondly, some cancer cells can develop resistance to PROTACs by downregulating the expression of the recruited E3 ligase. cullgen.com

This compound could be conceptually adapted to explore novel E3 ligases. By replacing its E3 ligase-binding moiety with ligands for other, less-explored E3 ligases, new classes of PROTACs could be developed. cullgen.com This would require the discovery and validation of new E3 ligase ligands. nih.gov The development of such novel conjugates would open up new avenues for overcoming resistance and enhancing the specificity of targeted protein degradation.

Furthermore, research could extend beyond just the E3 ligase to other components of the ubiquitin-proteasome system. For example, the development of deubiquitinase-targeting chimeras (DUBTACs) represents an emerging strategy to stabilize proteins by recruiting deubiquitinating enzymes. acs.org While conceptually different, the principles of bifunctional molecule design learned from conjugates like "57" are highly relevant.

| E3 Ligase | Rationale for Exploration | Potential Advantage |

| MDM2 | Overexpressed in certain cancers. nih.gov | Potential for tumor-specific degradation. |

| cIAP1 | Involved in apoptosis regulation. nih.gov | Dual mechanism of action: protein degradation and apoptosis induction. |

| Tissue-specific E3 ligases | Restricted expression patterns. cullgen.com | Reduced off-target effects and improved therapeutic window. |

Development of Multi-Target Degraders or Conditional Degradation Systems

The modularity of E3 ligase ligand-linker conjugates like "57" also paves the way for the design of more sophisticated degradation systems. One such concept is the development of multi-target degraders. These molecules would be engineered to simultaneously degrade two or more disease-relevant proteins. This could be achieved by creating a PROTAC with two distinct warheads attached to a central E3 ligase-recruiting core. Such an approach could be particularly beneficial in complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Another exciting frontier is the development of conditional degradation systems. These would be PROTACs that are only active under specific cellular conditions. For example, a PROTAC could be designed to be "caged" and only become active in the presence of a specific enzyme that is upregulated in tumor cells. This would provide an additional layer of selectivity, minimizing effects on healthy tissues. The linker component of this compound is a critical element in the design of these advanced systems, as its length, flexibility, and chemical properties can be modified to accommodate additional functionalities. jenkemusa.com

Persistent Challenges and Emerging Opportunities in the Field of Targeted Protein Degradation with E3 Ligase Ligand-linker Conjugates

Despite the immense promise, the field of targeted protein degradation faces several persistent challenges. A key hurdle is the often-unfavorable physicochemical properties of PROTACs. researchgate.net Due to their bifunctional nature, they are typically large molecules with high molecular weights, which can limit their cell permeability and oral bioavailability. researchgate.net The linker, a core component of conjugates like "57," plays a crucial role here, and its optimization is a major focus of research. acs.org

The formation of a productive ternary complex between the PROTAC, the POI, and the E3 ligase is another critical and often unpredictable step. nih.gov The geometry of this complex determines whether ubiquitination and subsequent degradation will occur. Understanding and predicting the structural requirements for effective ternary complex formation is a significant challenge that is being addressed through computational modeling and structural biology.

Emerging opportunities in the field include the development of novel E3 ligase ligands to expand the druggable proteome and circumvent resistance mechanisms. cullgen.com Furthermore, the application of machine learning and artificial intelligence to predict the efficacy of different PROTAC designs holds great promise for accelerating the discovery process. The continued refinement of E3 ligase ligand-linker conjugates will be central to overcoming the existing challenges and realizing the full therapeutic potential of targeted protein degradation.

| Challenge | Potential Solution |

| Poor physicochemical properties | Linker optimization, prodrug strategies. acs.org |

| Unpredictable ternary complex formation | Computational modeling, structural biology studies. nih.gov |

| Limited number of utilized E3 ligases | Discovery of novel E3 ligase ligands. nih.gov |

| Acquired resistance | Use of alternative E3 ligases, combination therapies. cullgen.com |

Q & A

Q. What is the structural and functional role of E3 Ligase Ligand-Linker Conjugate 57 in PROTAC design?

Answer: this compound (AhR Ligand-Linker Conjugate 1) consists of an IAP ligand and a SNIPER linker, enabling targeted protein degradation by recruiting the E3 ubiquitin ligase complex to a protein of interest (POI). The ligand binds specifically to AhR-associated E3 ligases, while the linker provides spatial flexibility for ternary complex formation between the POI, E3 ligase, and PROTAC . Methodologically, its efficacy is validated through:

Q. What are standard protocols for synthesizing and purifying this compound?

Answer: Synthesis involves:

- Solid-phase peptide synthesis (SPPS) for linker assembly, ensuring precise control over length and hydrophilicity .

- Conjugation chemistry (e.g., click chemistry or amide coupling) to attach the ligand (e.g., Thalidomide-derived cereblon ligand) to the linker .

- HPLC purification (≥95% purity) with C18 columns and mass spectrometry (LC-MS) for structural confirmation .

- Lyophilization for stable storage at -80°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation efficiency data for this compound across cellular models?

Answer: Discrepancies may arise due to cell-specific factors like E3 ligase expression levels or proteasome activity. Mitigation strategies include:

- Quantitative proteomics (e.g., TMT or SILAC) to compare POI degradation across models .

- E3 ligase knockout/knockdown controls to confirm target specificity .

- Dose-response assays to identify model-dependent DC50 values .

- Cross-validation with orthogonal techniques (e.g., immunofluorescence or qPCR) to rule out off-target effects .

Q. What methodologies optimize linker length and chemistry in this compound for enhanced proteasome recruitment?

Answer: Linker optimization requires:

- Structure-activity relationship (SAR) studies testing PEG, alkyl, or aromatic linkers of varying lengths (e.g., 2–12 units) .

- Molecular dynamics simulations to predict ternary complex stability based on linker flexibility .

- Cryo-EM or X-ray crystallography to visualize PROTAC-E3-POI interactions .

- In-cell assays measuring degradation efficiency (e.g., NanoLuc-based reporters) .

Q. How do researchers address off-target effects when using this compound in vivo?

Answer: Strategies include:

- Chemical proteomics (e.g., affinity pull-downs with biotinylated conjugates) to identify non-target interactions .

- Tissue-specific metabolomics to assess conjugate stability and metabolite generation .

- CRISPR-Cas9 screens to map genes influencing off-target degradation .

- Pharmacokinetic studies monitoring conjugate distribution via mass spectrometry imaging (MSI) .

Q. What computational tools are used to predict the degradation efficiency of PROTACs incorporating this compound?

Answer: Key tools include:

- AlphaFold-Multimer for predicting ternary complex structures .

- Schrödinger’s BioLuminate or MOE for binding energy calculations.

- Machine learning models trained on degradation datasets (e.g., PROTAC-DB) to prioritize linker-ligand combinations .

Q. How can researchers validate the specificity of this compound for AhR over other E3 ligases?

Answer: Validation involves:

Q. What are best practices for data reproducibility when studying this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.